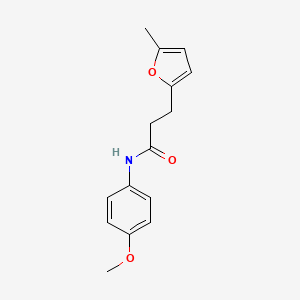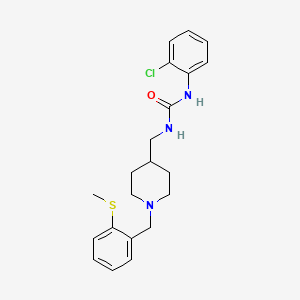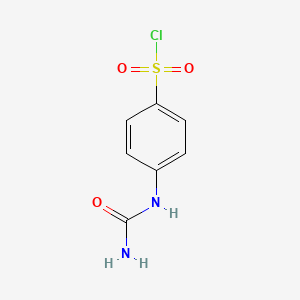![molecular formula C9H12N2O B2793467 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one CAS No. 115310-14-0](/img/structure/B2793467.png)
2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one, also known as THCP, is a cannabinoid compound that has recently gained attention due to its potential medical applications. THCP is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but is believed to be much more potent.
Aplicaciones Científicas De Investigación
2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one has several potential medical applications, including pain relief, anti-inflammatory effects, and anti-cancer properties. Studies have shown that this compound has a much stronger binding affinity for the cannabinoid receptors CB1 and CB2 than THC, which suggests that it may be more effective in treating certain conditions. This compound has also been shown to have a higher bioavailability than THC, meaning that it can be absorbed more efficiently by the body.
Mecanismo De Acción
2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one binds to the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating a wide range of physiological processes. When this compound binds to these receptors, it can modulate the release of neurotransmitters and other signaling molecules, which can have a variety of effects on the body. This compound is believed to have a more potent effect on the endocannabinoid system than THC, which may explain its potential medical benefits.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including pain relief, anti-inflammatory effects, and anti-cancer properties. Studies have also shown that this compound can reduce anxiety and depression in animal models, although further research is needed to confirm these effects in humans. This compound has also been shown to have a higher bioavailability than THC, meaning that it can be absorbed more efficiently by the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one has several advantages for lab experiments, including its high potency and bioavailability. However, the synthesis of this compound is a complex process, and further research is needed to optimize the yield and purity of the compound. This compound is also a relatively new compound, and more research is needed to fully understand its effects on the body.
Direcciones Futuras
There are several future directions for research on 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one, including further studies on its potential medical applications, optimization of the synthesis method, and development of new analogs with improved properties. This compound may also have potential as a therapeutic agent for conditions such as chronic pain, inflammation, and cancer, and further research is needed to explore these possibilities.
Métodos De Síntesis
The synthesis of 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one is a complex process that involves several steps. The first step is the synthesis of 2,3-dihydro-5-hydroxy-2,2-dimethyl-1H-indene-1-carboxylic acid, which is then converted to 2,3-dihydro-5-hydroxy-2,2-dimethyl-1H-inden-1-yl)-4-(1-methylethyl)-2,4-dioxobutanoic acid. This compound is then reacted with hydrazine to produce this compound. The synthesis of this compound is a challenging process, and further research is needed to optimize the yield and purity of the compound.
Propiedades
IUPAC Name |
2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-6-7-8(10-11)4-2-3-5-9(7)12/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXXKPGQXLHJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-1-methylpyridin-1-ium iodide](/img/structure/B2793384.png)


![N-(furan-2-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2793395.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2793396.png)

![methyl 5-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)furan-2-carboxylate](/img/structure/B2793398.png)

![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2793400.png)

![N-[[4-(6-Oxa-9-azaspiro[4.5]decane-9-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2793403.png)

![N-[[4-(3-methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2793405.png)
![3-[(2,5-Dimethylphenyl)methyl]-8-(2-methoxy-5-methylphenyl)-1-methyl-1,3,5-tri hydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2793407.png)